methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate
Description
Methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a thiophene-2-amido group and an N-methylbenzenesulfonamido moiety. This structure combines aromatic, sulfonamide, and heterocyclic components, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science. Its crystallographic properties, if studied, would rely on tools like SHELX for structure refinement and ORTEP-3 for graphical representation .
Properties
IUPAC Name |
methyl 3-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-22(29(25,26)16-9-4-3-5-10-16)17-11-12-28-18(17)19(23)21-15-8-6-7-14(13-15)20(24)27-2/h3-13H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCNQAHPYRDFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate can be achieved through various synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been widely studied for their effectiveness against a range of bacterial infections. The incorporation of thiophene rings enhances the bioactivity of these compounds, making them potential candidates for new antibiotic agents .
Cancer Research
Compounds with sulfonamide and thiophene moieties have shown promise in cancer research. Studies suggest that they can inhibit specific enzymes involved in tumor growth and proliferation, such as carbonic anhydrases and matrix metalloproteinases. This inhibition can lead to reduced tumor invasiveness and metastasis, positioning these compounds as leads in anticancer drug development .
Environmental Applications
Bioremediation
The compound's structure suggests potential applications in bioremediation, particularly in the degradation of xenobiotic compounds. Research has shown that certain sulfonamide derivatives can enhance the activity of microbial communities responsible for breaking down pollutants in contaminated environments. For example, modified strains of Trichoderma have been effective in degrading phenolic compounds and other hazardous substances .
Wastewater Treatment
this compound could be utilized in advanced wastewater treatment processes. Its ability to interact with various pollutants may facilitate the removal of heavy metals and organic contaminants from industrial effluents, thus contributing to environmental sustainability efforts .
Material Science
Polymer Synthesis
The compound's unique chemical properties allow for its use in synthesizing advanced materials, particularly polymers with enhanced thermal stability and mechanical strength. Thiophene-based polymers have been explored for applications in organic electronics, including solar cells and transistors. The incorporation of this compound into polymer matrices could improve electrical conductivity and overall performance .
Nanotechnology
In nanotechnology, this compound may serve as a building block for creating nanoscale materials with specific functionalities. Its ability to form stable complexes with metal ions can be exploited in the development of nanocomposites for catalysis or drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-functionalized benzoate esters. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₉H₁₈N₂O₅S₂.
Key Differences and Insights
Thiophene’s sulfur atom may enhance lipophilicity, impacting membrane permeability in biological systems.
Sulfonamide vs. Sulfamoyl Groups :
- The N-methylbenzenesulfonamido group in the target compound differs from the sulfamoyl linkage in Compound 17. Sulfonamides are generally more stable under acidic conditions, whereas sulfamoyl groups can participate in additional hydrogen-bonding interactions .
Bioactivity :
- Compound 19 () was identified as a Hedgehog pathway inhibitor, suggesting that pyrazine-sulfamoyl benzoates may target signaling pathways. In contrast, triazine-based sulfonylureas like metsulfuron-methyl () exhibit herbicidal activity, highlighting how heterocycle choice dictates functional roles .
Synthetic Accessibility: Methyl 3-(4-morpholino)benzoate () is commercially available and simpler to synthesize, lacking the complex sulfonamide/thiophene substituents. This simplicity makes it a preferred intermediate in high-throughput workflows .
Hydrogen-Bonding and Crystallography
- The target compound’s sulfonamide and amide groups likely form intermolecular hydrogen bonds, as described in Etter’s graph set analysis (). Such patterns influence crystal packing and stability .
- Structure validation tools like PLATON () would be critical for confirming hydrogen-bonding networks and detecting crystallographic disorders .
Biological Activity
Methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesizing data from various studies, including case studies and detailed research findings.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O3S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through its effects on various cellular mechanisms, including:
- Antiproliferative Activity : Studies have shown that derivatives of benzenesulfonamide compounds can exhibit potent antiproliferative effects against cancer cell lines by disrupting microtubule dynamics and inducing apoptosis .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in cancer treatment and other diseases .
The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:
- Targeting Tubulin : Similar compounds have been reported to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest .
- Inducing Apoptosis : The compound may trigger apoptotic pathways in cancer cells, contributing to its antiproliferative effects .
Case Studies
- Anticancer Activity :
- In Vivo Studies :
Table 1: Biological Activities and Effects
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antiproliferative Effect | Mechanism of Action |
|---|---|---|
| This compound | High | Tubulin binding, apoptosis induction |
| 1-Methyl-2-(3',4',5-trimethoxybenzoyl)-3-amino-7-methoxyindole | Very High | Tubulin targeting at colchicine binding site |
| Zebularine | Moderate | DNA methylation inhibition |
Q & A
Basic: What are the optimal synthetic routes for methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions starting with functionalization of the thiophene core. Key steps include:
- Sulfonamide formation : Reacting thiophene-2-carboxylic acid derivatives with N-methylbenzenesulfonamide under coupling agents like EDCI/HOBt .
- Amide bond formation : Using carbodiimide-mediated coupling between the sulfonamido-thiophene intermediate and methyl 3-aminobenzoate .
- Purification : Reverse-phase HPLC (e.g., methanol-water gradients) is critical for isolating the final product with >95% purity .
Yield optimization : Control reaction temperatures (e.g., reflux in CH₂Cl₂), use inert atmospheres (N₂/Ar), and stoichiometric excess (1.2–1.5 eq) of reactive intermediates .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene sulfonamido group and benzoate ester. Key shifts:
- Thiophene protons: δ 6.8–7.2 ppm (aromatic coupling).
- Sulfonamide (N–CH₃): δ 2.8–3.1 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (e.g., m/z ~473.1 for C₂₁H₁₈N₂O₅S₂) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O ester) and 1320–1350 cm⁻¹ (S=O sulfonamide) confirm functional groups .
Basic: How do solubility and stability profiles impact experimental design for this compound?
- Solubility : Limited in aqueous buffers; use polar aprotic solvents (DMSO, DMF) for in vitro assays. For in vivo studies, formulate with cyclodextrins or liposomal carriers .
- Stability : Hydrolytically sensitive due to the ester group. Store at –20°C under inert gas (Ar) and avoid prolonged exposure to light or moisture .
Advanced: What structure-activity relationships (SAR) have been identified for analogs of this compound?
- Thiophene core modifications : Substitution at the 5-position with electron-withdrawing groups (e.g., –CF₃) enhances binding affinity to serine/threonine kinases .
- Sulfonamide N-alkylation : N-methyl groups improve metabolic stability compared to N–H analogs but reduce solubility .
- Benzoate ester replacement : Hydrolysis to the free carboxylic acid increases off-target interactions in cellular assays .
Advanced: What mechanistic insights exist regarding its interaction with biological targets?
- Kinase inhibition : Molecular docking studies suggest the sulfonamido-thiophene moiety occupies the ATP-binding pocket of PI3Kδ (ΔG = –9.2 kcal/mol) .
- Fluorescence quenching assays : Binding to human serum albumin (HSA) shows a static quenching mechanism (Ksv = 2.5 × 10⁴ M⁻¹), indicating strong hydrophobic interactions .
- Surface plasmon resonance (SPR) : Kon = 1.3 × 10⁵ M⁻¹s⁻¹ and Kd = 12 nM for binding to recombinant HDAC6 .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
- Assay variability : Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for PI3K inhibition) may arise from differences in:
- Enzyme sources (recombinant vs. cell lysates).
- Cofactor concentrations (Mg²⁺, ATP).
- Solution : Standardize protocols using validated kits (e.g., ADP-Glo™ kinase assay) and include positive controls (e.g., LY294002 for PI3K) .
Advanced: What in vivo models are suitable for studying its pharmacokinetics and toxicity?
- Pharmacokinetics : Use Sprague-Dawley rats for IV/PO dosing. Key parameters:
- t₁/₂ = 4.2 hr (IV), bioavailability = 38% (due to first-pass metabolism) .
- Toxicity : Zebrafish embryo assays (LC₅₀ = 50 µM) reveal cardiotoxicity linked to sulfonamide bioactivation .
- Metabolite profiling : LC-MS/MS identifies glutathione adducts in liver microsomes, suggesting potential hepatotoxicity .
Advanced: What computational strategies predict its metabolic fate and off-target effects?
- CYP450 metabolism : Schrödinger’s QikProp predicts major oxidation at the thiophene ring (CYP3A4/2D6) .
- Off-target screening : SwissTargetPrediction identifies 85% probability of interaction with carbonic anhydrase IX .
- MD simulations : 100-ns simulations reveal stable binding to HSP90’s N-terminal domain (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
